Betaxolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Crystallography

Summary of the application: Betaxolol is used in the study of polymorphs, which are different solid phases of a substance.

Methods of application: The solid-state structure of a new crystalline phase of betaxolol (BE_IV) was obtained from single-crystal X-ray diffraction data.

Results or outcomes: The molecular and crystal arrangements of betaxolol in BE_IV were further investigated by molecular modelling, Cambridge Structural Database (CSD) surveys, and Hirshfeld surface analysis.

Enantiopure Synthesis

Summary of the application: Betaxolol is used in the chemo-enzymatic synthesis of enantiopure β-antagonist

Results or outcomes: The racemic chlorohydrin was esterified with vinyl acetate catalyzed by lipase B from Candida antarctica, yielding (S)-betaxolol in 99% enantiomeric excess

Hypertension Treatment

Summary of the application: Betaxolol is used to treat hypertension

Methods of application: Betaxolol is ingested orally alone or with other medications for the management of essential hypertension.

Results or outcomes: Betaxolol, being a cardioselective beta blocker, targets beta-1 adrenergic receptors found in the cardiac muscle, leading to a decrease in blood pressure.

Glaucoma Treatment

Summary of the application: Betaxolol is used topically as an anti-glaucoma agent

Methods of application: Betaxolol is applied topically to the eye to treat primary open angle glaucoma (POAG) and optical hypertension.

Results or outcomes: Betaxolol effectively prevents the increase of intracellular calcium, which leads to increased production of the aqueous humor, thereby reducing intraocular pressure

Portal Hypertension Cirrhosis

Summary of the application: Betaxolol is used in the treatment of portal hypertension cirrhosis.

Bioavailability Study

Summary of the application: Betaxolol is used in the study of bioavailability.

Methods of application: The absolute bioavailability and dose proportionality of betaxolol were studied in 12 healthy male subjects using a four-way crossover Latin Square design.

Results or outcomes: Betaxolol has a long half-life (13-20 h) and high and consistent bioavailability (70-90%), and its disposition is independent of the size of the administered dose.

Ischemia-induced Reduction in Electroretinogram

Summary of the application: Betaxolol is used in the study of ischemia-induced reduction in electroretinogram (ERG) b-wave.

Arrhythmias Treatment

Summary of the application: Betaxolol is used to treat arrhythmias.

Methods of application: Betaxolol is ingested orally alone or with other medications for the management of arrhythmias.

Coronary Heart Disease Treatment

Summary of the application: Betaxolol is used to treat coronary heart disease.

Methods of application: Betaxolol is ingested orally alone or with other medications for the management of coronary heart disease.

Non-fatal Cardiac Events Prevention

Summary of the application: Betaxolol is used to reduce non-fatal cardiac events in patients with heart failure.

Methods of application: Betaxolol is ingested orally alone or with other medications for the management of heart failure.

- Summary of the application: Betaxolol is used in the study of retinal ganglion cells .

- Methods of application: Single-unit extracellular recording, electroretinogram (ERG), intracellular and whole-cell patch-clamp recording techniques were made from flatmounted, isolated retina, superfused eyecup, and living retinal slice preparations of the larval tiger salamander .

- Results or outcomes: Bath application of 20 μM betaxolol reduced the glutamate-induced increase of spontaneous spike rate in retinal ganglion cell by approximately 30%. The glutamate-induced postsynaptic current recorded under voltage-clamp conditions was reduced by 50 μM betaxolol .

- Summary of the application: Betaxolol is used in the treatment of stable angina .

- Results or outcomes: Beta blockers like Betaxolol may decrease the death and unstable angina when compared with no treatment, but no more effective than other anti-anginal agents on prophylaxis of myocardial ischaemia in stable angina patients .

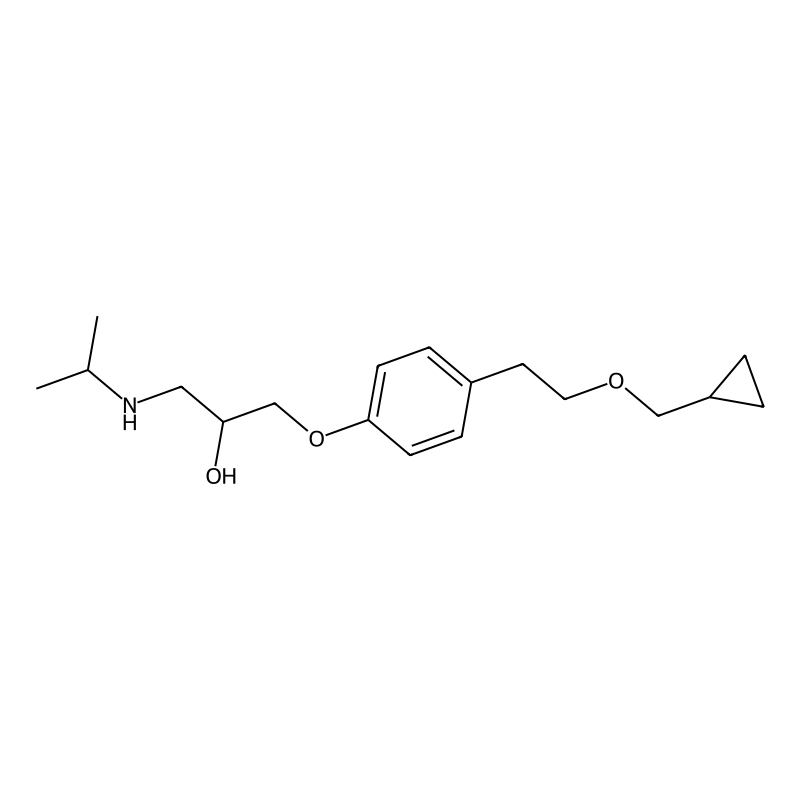

Betaxolol is a selective beta-1 adrenergic receptor blocker primarily used in the management of hypertension and angina pectoris. It is also utilized in ophthalmology for the treatment of glaucoma, particularly primary open-angle glaucoma, due to its ability to reduce intraocular pressure. The compound is chemically classified as 2-propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, hydrochloride, with the molecular formula . Betaxolol exhibits a racemic mixture and is known for its cardioselectivity, meaning it preferentially blocks beta-1 receptors over beta-2 receptors, which are involved in bronchial and vascular smooth muscle responses.

Beta-1 Adrenergic Receptor Selectivity

Betaxolol demonstrates preferential antagonism of beta-1 adrenergic receptors, exhibiting cardioselectivity that distinguishes it from non-selective beta-adrenergic antagonists [1] [2]. Radioligand binding studies using cloned human beta-1 and beta-2 adrenergic receptors have established the quantitative selectivity profile of betaxolol. Smith and Teitler demonstrated that betaxolol exhibits an 8.9-fold selectivity for beta-1 receptors over beta-2 receptors, with dissociation constants (Ki) of 2.8 nanomolar for beta-1 receptors and 25 nanomolar for beta-2 receptors [3].

More comprehensive selectivity data from levobetaxolol studies reveal even higher selectivity ratios. The pharmacologically active S-enantiomer of betaxolol demonstrated a 43-fold selectivity for beta-1 receptors, with Ki values of 0.76 nanomolar for beta-1 receptors and 32.6 nanomolar for beta-2 receptors [4]. Comparative studies in bovine trachea and heart tissues showed that betaxolol possesses 2.2 to 2.7-fold higher beta-1 selectivity than atenolol, demonstrating superior receptor discrimination [2] [5].

The selectivity mechanism involves competitive antagonism at beta-1 adrenergic receptors without intrinsic sympathomimetic activity [1] [6]. Betaxolol selectively blocks catecholamine stimulation of beta-1 adrenergic receptors in cardiac muscle and vascular smooth muscle, while exhibiting minimal interference with beta-2 receptor-mediated responses in bronchial and peripheral vascular tissues [7]. This selectivity profile remains consistent across different tissue preparations and experimental models, confirming the reproducibility of betaxolol's receptor binding characteristics [2] [8].

Table 1 presents the comparative selectivity data from key binding studies:

| Study | β₁-receptor Ki (nM) | β₂-receptor Ki (nM) | β₁ selectivity ratio | Model system |

|---|---|---|---|---|

| Smith & Teitler (1999) | 2.8 | 25 | 8.9-fold | Cloned human receptors |

| Tsuchihashi et al. (1993) | Not specified | Not specified | 2.2-2.7-fold vs atenolol | Bovine trachea/heart |

| Liebelt-Borg et al. (2001) | 0.76 | 32.6 | 43-fold | Cloned human receptors |

Intraocular Pressure Modulation

Betaxolol reduces intraocular pressure through inhibition of aqueous humor production by the ciliary epithelium [1] [9] [10]. The mechanism involves blockade of beta-adrenergic receptors located in the ciliary processes, which normally mediate catecholamine-stimulated increases in aqueous humor formation [11] [12]. Beta-1 and beta-2 adrenergic receptors are present in equal proportions within the ciliary body, where they are positively coupled to adenylyl cyclase and cyclic adenosine monophosphate production [13] [11].

Fluorophotometric studies demonstrate that betaxolol suppresses aqueous humor flow by 32 ± 13 percent, with individual responses ranging from 7 to 51 percent reduction [10]. This suppression occurs without consistent effects on outflow resistance, indicating that the primary mechanism involves reduced aqueous humor production rather than enhanced drainage [10]. The drug achieves peak aqueous humor concentrations 5-6 hours after topical instillation, with measurable concentrations persisting for 48 hours [13].

Clinical studies confirm the intraocular pressure-lowering efficacy of betaxolol across various concentrations. Radius demonstrated significant intraocular pressure reduction with 0.125 percent betaxolol solution in a placebo-controlled trial involving 40 eyes [14]. Stewart and colleagues reported a mean intraocular pressure decrease of 3.8 ± 5 millimeters of mercury with 0.25 percent betaxolol solution [15]. Comprehensive reviews indicate that 0.5 percent betaxolol solution produces intraocular pressure reductions between 13 and 30 percent [16].

The concentration-response relationship for intraocular pressure reduction demonstrates dose-dependent efficacy, with higher concentrations producing greater pressure reductions while maintaining acceptable tolerability profiles [16]. Aqueous humor concentrations of 731 nanograms per milliliter were measured 2.4 hours after instillation of 0.5 percent betaxolol, confirming adequate tissue penetration for therapeutic effect [9].

Table 3 summarizes key intraocular pressure reduction studies:

| Study | Concentration | IOP reduction | Duration (weeks) | Study design |

|---|---|---|---|---|

| Radius (1983) | 0.125% | Significant reduction | 6 | Placebo-controlled |

| Stewart et al. (1986) | 0.25% | 3.8 ± 5 mmHg | 6 | Double-masked |

| Buckley et al. (1990) | 0.5% | 13-30% | Various | Review of studies |

Pharmacokinetic Parameters

Absorption and Bioavailability

Betaxolol exhibits excellent oral bioavailability of 89 ± 5 percent, indicating nearly complete absorption from the gastrointestinal tract with minimal first-pass hepatic extraction [17] [18]. Peak plasma concentrations occur between 2 and 4 hours after oral administration, with mean peak blood concentrations of 21.6 nanograms per milliliter (range 16.3 to 27.9 nanograms per milliliter) achieved following a single 10-milligram oral dose in healthy volunteers [18] [19].

The absorption profile demonstrates dose-proportional pharmacokinetics over the therapeutic range of 5 to 40 milligrams. Peak concentrations for 20-milligram and 40-milligram doses are 2 and 4 times higher than those for 10-milligram doses, respectively, confirming linear pharmacokinetics [20] [18]. The bioavailability remains unaffected by concomitant food or alcohol ingestion, indicating consistent absorption characteristics regardless of administration conditions [19].

Comparative bioavailability studies between oral and intravenous administration demonstrate equivalent systemic exposure after the initial absorption phase. From 2 to 48 hours after administration of 150 micrograms per kilogram, blood levels show no significant difference between oral and intravenous routes [17]. The absolute bioavailability calculation confirms the 89 percent value, with the area under the plasma concentration-time curve ratio indicating minimal first-pass metabolism [17].

The absorption process involves complete drug uptake from the gastrointestinal tract, with the small first-pass effect resulting from limited hepatic extraction during the initial circulation [19]. This high bioavailability contributes to betaxolol's therapeutic efficacy and allows for once-daily dosing regimens in clinical practice [21].

Hepatic Metabolism and Excretion

Betaxolol undergoes extensive hepatic metabolism, with the liver serving as the primary organ for drug biotransformation [20] [22] [23]. Following oral administration, greater than 80 percent of the administered dose is recovered in urine as betaxolol and its metabolites [20] [18]. Approximately 15 percent of the dose is excreted unchanged in urine, while the remaining 85 percent represents metabolites whose contribution to clinical effect is negligible [22] [18].

The hepatic metabolism of betaxolol produces predominantly inactive metabolites through oxidative pathways [24] [22]. The drug is extensively metabolized to substances that lack significant beta-adrenergic blocking activity, ensuring that therapeutic effects result primarily from the parent compound [25]. The metabolic clearance demonstrates consistency between normal volunteers and hypertensive patients, indicating predictable biotransformation across patient populations [22].

Renal excretion plays a secondary role in betaxolol elimination, with the kidneys primarily responsible for eliminating both unchanged drug and hepatic metabolites [20] [22]. The elimination half-life ranges from 14 to 22 hours across various studies in normal volunteers, with similar values observed during chronic dosing [20] [18]. This prolonged half-life enables once-daily dosing and contributes to sustained therapeutic effects [21].

In patients with hepatic disease, elimination half-life increases by approximately 33 percent, but clearance remains unchanged, resulting in minimal changes in area under the plasma concentration-time curve [20] [22]. Dosage adjustments are not routinely necessary in patients with hepatic impairment due to these compensatory changes [22]. However, patients with chronic renal failure undergoing dialysis show approximately doubled elimination half-life and area under the curve, indicating the need for reduced initial dosing in this population [20] [22].

Table 2 presents the key pharmacokinetic parameters:

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability (%) | 89 ± 5 | Warrington et al. (1980) |

| Peak plasma concentration (hours) | 2-4 | Multiple studies |

| Elimination half-life (hours) | 14-22 | Multiple studies |

| Volume of distribution (L/kg) | 4.9-8.8 | Novartis monograph |

| Protein binding (%) | 50 | FDA label |

| Renal excretion unchanged (%) | 15 | FDA label |

Pharmacodynamic Interactions

Cardiovascular Effects

Betaxolol produces dose-dependent cardiovascular effects through selective beta-1 adrenergic receptor blockade in cardiac tissue [26] [27]. The drug significantly reduces heart rate both at rest and during exercise, with reductions ranging from 20 to 34 percent depending on dose and study population [28] [29]. Exercise heart rate demonstrates particular sensitivity to betaxolol, with maximum effects of 34.4 ± 2.2 percent reduction observed after 40-milligram doses [28] [29].

Cardiac output decreases following betaxolol administration due to the reduction in heart rate, while stroke volume typically remains unchanged or shows modest increases [26] [30]. In patients with atrial fibrillation, betaxolol reduces cardiac output by 15 percent during submaximal exercise, with stroke volume increasing from 88.0 ± 21 to 105.6 ± 19 milliliters per beat as a compensatory mechanism [30]. This hemodynamic profile reflects the drug's primary action on cardiac beta-1 receptors without significant negative inotropic effects [1] [6].

Blood pressure reduction represents a key therapeutic effect of betaxolol in hypertensive patients. Systolic and diastolic blood pressures decrease by approximately 15 millimeters of mercury in patients with mild to moderate hypertension [21]. The antihypertensive effect results from combined reductions in cardiac output and heart rate, with some studies suggesting additional direct vasodilatory actions on renal blood vessels [27].

Hemodynamic studies in spontaneously hypertensive rats demonstrate that betaxolol normalizes regional blood flow abnormalities in kidney, spleen, and gastrointestinal tract [27]. The drug increases renal blood flow, which may contribute to its antihypertensive efficacy through enhanced sodium excretion [27]. Total peripheral resistance shows variable responses, with some studies reporting increases due to reflex vasoconstriction, while others demonstrate decreases at lower doses [26] [27].

Long-term cardiovascular adaptations to betaxolol include sustained heart rate reduction and blood pressure control with preserved stroke volume [31] [32]. The drug maintains its cardiovascular effects throughout chronic administration, with steady-state plasma concentrations achieved after 5 to 7 days of once-daily dosing [18]. Exercise tolerance may be reduced, as demonstrated by 19 percent decreases in maximal oxygen uptake during betaxolol therapy [30].

Ocular Tissue Selectivity

Betaxolol demonstrates remarkable selectivity for ocular tissues following topical administration, achieving substantially higher concentrations in intraocular structures compared to systemic circulation [33] [34]. Tissue distribution studies in patients with glaucoma reveal preferential accumulation in anterior segment structures, with mean concentrations of 73,200 ± 89,600 nanograms per gram in iris tissue and 4,250 ± 3,020 nanograms per gram in ciliary body [33] [34].

Posterior segment penetration occurs despite the anterior route of administration, with mean betaxolol concentrations of 71.4 ± 41.8 nanograms per gram in retina and 31.2 ± 14.8 nanograms per gram in optic nerve head tissue [33] [34]. Choroidal concentrations reach 1,290 ± 1,170 nanograms per gram, indicating significant drug penetration through uveal tissues [33]. These tissue concentrations substantially exceed plasma levels of 0.59 ± 0.32 nanograms per milliliter, confirming local ocular accumulation [33].

Comparative studies in cynomolgus monkeys demonstrate higher betaxolol concentrations in treated versus untreated eyes, with mean differences of 121 nanograms per gram in retina and 130 nanograms per gram in optic nerve head [33]. This bilateral comparison confirms that topical betaxolol reaches posterior tissues through local absorption and distribution rather than systemic circulation [33].

The selectivity for ocular tissues enables therapeutic effects while minimizing systemic exposure. Aqueous humor concentrations demonstrate prolonged residence time, with measurable drug levels persisting for 48 hours after single-dose administration [13]. Beta-1 receptor occupancy in ocular tissues remains between 95 and 99 percent throughout the study period, while beta-2 receptor occupancy reaches 52 percent at 24 hours [13].

Retinal blood flow enhancement represents an additional pharmacodynamic effect specific to ocular tissues. Betaxolol increases retinal blood flow by 15 percent in eyes with ocular hypertension, contributing to improved perfusion pressure through combined intraocular pressure reduction and vascular effects [35]. Long-term treatment produces sustained improvements in ocular hemodynamics, with reduced resistivity indices in ophthalmic arteries and enhanced visual field parameters [32].

The neuroprotective properties of betaxolol extend beyond intraocular pressure reduction, involving direct effects on retinal ganglion cells [36] [37]. The drug suppresses voltage-activated calcium channels, sodium channels, and glutamate-induced excitotoxicity in retinal neurons, providing protection against ischemia-reperfusion injury [38] [36] [37]. These neuroprotective mechanisms contribute to the therapeutic profile specifically within ocular tissues.

Table 4 presents the ocular tissue distribution data:

| Tissue | Concentration (ng/g) | Reference |

|---|---|---|

| Iris | 73,200 ± 89,600 | Holló et al. (2006) |

| Ciliary body | 4,250 ± 3,020 | Holló et al. (2006) |

| Retina | 71.4 ± 41.8 | Holló et al. (2006) |

| Optic nerve head | 31.2 ± 14.8 | Holló et al. (2006) |

| Choroid | 1,290 ± 1,170 | Holló et al. (2006) |

| Plasma | 0.59 ± 0.32 (ng/mL) | Holló et al. (2006) |

Table 5 summarizes the cardiovascular effects:

| Parameter | Effect | Study population | Reference |

|---|---|---|---|

| Heart rate reduction (%) | 20-34% | Healthy volunteers | Balnave et al. (1981) |

| Systolic BP reduction (mmHg) | 15 | Hypertensive patients | Beresford & Heel (1986) |

| Cardiac output change (%) | Decreased 15% | Atrial fibrillation | Scholar USUHS |

| Exercise tolerance | Reduced (19% VO₂max) | Atrial fibrillation | Scholar USUHS |

| Peripheral resistance | Increased | Hypertensive rats | Shoji et al. (1992) |

Betaxolol demonstrates significant biological activity through its selective blockade of beta-1 adrenergic receptors. This action results in:

- Cardiovascular Effects: Reduction in heart rate and blood pressure.

- Ocular Effects: Decreased production of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.

- Neuroprotective Effects: Protection of retinal neurons from excitotoxicity and ischemia-reperfusion injury by attenuating calcium influx .

The compound is generally well-tolerated but can exhibit side effects such as bradycardia, fatigue, and hypotension, particularly at higher doses .

The synthesis of betaxolol involves several steps that typically include:

- Formation of the Phenoxy Group: Starting from phenolic compounds, a cyclopropylmethoxyethyl group is introduced.

- Amine Modification: An isopropylamino group is added to create the final structure.

- Hydrochloride Salt Formation: The free base form is converted into its hydrochloride salt for stability and solubility .

The specific synthetic pathways can vary based on the desired purity and yield but generally adhere to standard organic synthesis techniques.

Betaxolol has several clinical applications:

- Hypertension Management: Used to lower blood pressure in hypertensive patients.

- Angina Pectoris Treatment: Helps reduce chest pain associated with angina.

- Glaucoma Treatment: Administered as an ophthalmic solution to control intraocular pressure in glaucoma patients .

Additionally, its selectivity makes it a preferred option for patients with respiratory issues who may be contraindicated for non-selective beta-blockers.

Betaxolol may interact with various medications, particularly those affecting cardiovascular function. Notable interactions include:

- Antiarrhythmic Agents: Co-administration with agents like amiodarone can enhance bradycardic effects.

- Anesthetics: Certain anesthetic agents may have additive effects on myocardial depression when used alongside betaxolol .

- Diabetes Medications: As a beta-blocker, betaxolol can mask symptoms of hypoglycemia, necessitating caution in diabetic patients .

Several compounds share structural or functional similarities with betaxolol. These include:

| Compound Name | Selectivity | Primary Use | Unique Features |

|---|---|---|---|

| Metoprolol | Beta-1 | Hypertension, Angina | More commonly used; higher incidence of side effects |

| Timolol | Non-selective | Glaucoma | Causes bronchospasm; less preferred for asthmatic patients |

| Atenolol | Beta-1 | Hypertension | Longer half-life; less lipophilic than betaxolol |

| Bisoprolol | Beta-1 | Hypertension | Greater selectivity; minimal side effects |

Betaxolol's unique profile lies in its selective action on beta-1 receptors without significant beta-2 blockade at therapeutic doses, making it safer for patients with respiratory conditions compared to non-selective agents like timolol . Its efficacy in ocular applications further distinguishes it from other beta-blockers.

Molecular Formula and Basic Structure

Betaxolol possesses the molecular formula C18H29NO3 with a molecular weight of 307.43 daltons [1] [2] [4]. The complete chemical name is 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol [2]. The compound exhibits a complex molecular architecture featuring multiple functional groups that contribute to its pharmacological activity and physicochemical properties.

Functional Group Analysis

The betaxolol molecule incorporates several key functional groups arranged in a specific spatial configuration [1] [2] [3]:

The central core consists of a phenoxy group substituted at the para position with a 2-(cyclopropylmethoxy)ethyl chain [2]. This aromatic system forms the hydrophobic backbone of the molecule, providing structural rigidity and contributing to membrane binding characteristics.

The propanol side chain contains a secondary alcohol at the 2-position and a terminal isopropylamine group at the 3-position [1] [2]. This 2-hydroxy-3-(isopropylamino)propoxy moiety is characteristic of beta-adrenergic blocking agents and is essential for receptor binding activity [5].

The cyclopropylmethoxy substituent represents a unique structural feature that distinguishes betaxolol from other beta-blockers [2] [4]. This three-membered ring system introduces conformational constraints and contributes to the compound's selectivity profile.

Electronic and Conformational Properties

The molecular architecture of betaxolol exhibits considerable conformational flexibility, particularly in the cyclopropylmethoxy fragment [6] [7]. Crystallographic studies have revealed that the cyclopropylmethoxy group can adopt multiple conformations in the solid state, with approximately 50% occupation of each major conformer [8] [7].

Natural Bond Orbital analysis demonstrates that the spatial orientation of the cyclopropylmethoxy fragment results from stabilizing interactions, particularly the overlap of oxygen lone pairs with antibonding orbitals of adjacent carbon-hydrogen bonds [7]. The cyclopropyl group experiences orbital destabilization through C-C bond orbital interactions with core orbitals of opposite atoms, with energies ranging from 20-29 kilojoules per mole [7].

Synthetic Routes and Process Optimization

Classical Synthetic Approaches

The traditional synthesis of betaxolol involves a multi-step sequence commencing from para-hydroxyphenylethyl alcohol as the starting material [9] [10] [11]. The conventional approach requires seven synthetic steps, presenting challenges in terms of process complexity and overall efficiency [10].

The fundamental synthetic strategy involves the selective etherification of para-hydroxyphenylethyl alcohol with epichlorohydrin to generate the key intermediate 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane [10]. This intermediate undergoes subsequent alkylation with cyclopropylmethyl bromide, followed by ring opening with isopropylamine to afford the target compound [9] [11].

Improved Industrial Process

Recent developments have focused on optimizing the synthetic route for industrial scale production [9] [11]. The improved process eliminates the need for column chromatographic purification and achieves an overall yield of 37% with 99.8% purity [9].

The optimized synthesis commences with para-hydroxy phenyl ethanol as the starting material and employs a streamlined approach involving fewer process impurities [9] [11]. The condensation of cyclopropyl methyl bromide with a phenylethanol intermediate produces an oxirane intermediate, which subsequently reacts with isopropyl amine to generate the racemic betaxolol base [9].

Purification of the crude betaxolol base is accomplished through sorbate salt formation and crystallization, enabling achievement of International Conference on Harmonization guidelines and European Pharmacopoeia specification requirements without chromatographic intervention [9].

Chemoenzymatic Synthesis

Enzymatic Resolution Strategies

Chemoenzymatic approaches have emerged as attractive alternatives for producing enantiomerically pure betaxolol [12] [13]. The most successful strategy employs lipase B from Candida antarctica for kinetic resolution of racemic chlorohydrin intermediates [12] [13].

The chemoenzymatic route begins with 4-(2-hydroxyethyl)phenol and proceeds through the formation of racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol [12] [13]. This chlorohydrin undergoes stereoselective esterification with vinyl acetate catalyzed by Candida antarctica lipase B, yielding the R-chlorohydrin in 99% enantiomeric excess with 38% yield [12] [13].

The retained enantiomeric excess of the R-chlorohydrin enables subsequent amination with isopropylamine in methanol to produce S-betaxolol in 99% enantiomeric excess, albeit with a modest 9% overall yield [12] [13]. Optimization efforts are ongoing to improve the synthetic efficiency while maintaining the excellent stereoselectivity.

Enzyme Selectivity and Mechanism

The exceptional enantioselectivity observed with Candida antarctica lipase B results from the enzyme's stereospecificity pocket configuration [12]. The enzyme preferentially accommodates the R-enantiomer of the chlorohydrin substrate, with the small chloromethyl group fitting optimally into the stereospecificity pocket limited by a tryptophan residue [12].

Molecular modeling studies suggest that the R-form represents the faster-reacting enantiomer due to optimal spatial arrangement within the enzyme active site [12]. The stereoselectivity relies on the precise positioning of functional groups relative to the catalytic serine residue and surrounding amino acid residues.

Cyclopropanation and Deprotection Reactions

Cyclopropanation Methodologies

The incorporation of the cyclopropylmethoxy substituent requires specialized cyclopropanation techniques [14] [15]. Multiple approaches have been developed for introducing the cyclopropyl moiety, each presenting distinct advantages and limitations.

The Simmons-Smith cyclopropanation represents one classical approach, employing diiodomethane with zinc-copper couple to generate cyclopropane rings via metal carbenoid intermediates [14]. This method provides excellent stereocontrol but requires careful handling of reactive organometallic species.

Alternative approaches utilize haloform-based cyclopropanation, treating substrates with bromoform or chloroform in the presence of strong bases such as potassium tert-butoxide [14]. These reactions proceed through dihalocarbene intermediates and demonstrate good stereospecificity, with stereochemistry of the starting alkene preserved in the cyclopropane product.

Novel Intramolecular Cyclopropanation

Recent advances have introduced intramolecular cyclopropanation reactions for constructing fused cyclopropane systems [15]. These approaches employ unsaturated beta-keto esters in the presence of iodine, triethylamine, and Lewis acids such as magnesium perchlorate or ytterbium triflate [15].

The intramolecular cyclopropanation proceeds in a highly stereospecific manner with moderate to good yields, providing access to fused cyclopropane beta-keto esters that serve as versatile intermediates for natural product synthesis [15]. The reaction mechanism involves formation of iodocarbene species that undergo intramolecular addition to the pendant alkene.

Deprotection Strategies

Deprotection reactions play crucial roles in betaxolol synthesis, particularly for removing protective groups from phenolic hydroxyl functionalities [10] [16]. Traditional approaches require multi-step protection-deprotection sequences that complicate the overall synthetic scheme.

The development of selective etherification protocols has enabled direct reaction between para-hydroxyphenylethyl alcohol and epichlorohydrin without prior protection [10]. This approach exploits the acidity difference between phenolic and alcoholic hydroxyl groups, allowing selective reaction at the phenolic position in alkaline media.

The potassium carbonate-acetone system provides optimal conditions for selective phenolic etherification, avoiding the need for protecting group manipulations [10]. This streamlined approach significantly reduces synthetic complexity while maintaining excellent regioselectivity.

Crystallographic Characterization

X-Ray Diffraction Studies

Single-crystal X-ray diffraction has provided comprehensive structural information for multiple polymorphic forms of betaxolol [17] [6] [8] [5]. The initial crystallographic characterization revealed that betaxolol crystallizes in the triclinic system with space group P-1 [6] [8].

The asymmetric unit contains one molecule of betaxolol exhibiting disorder in the cyclopropylmethoxy fragment [6] [8] [5]. This disorder has been modeled using two positions for the cyclopropyl atoms, with occupancy factors reflecting the relative populations of each conformer.

Geometrical parameters from X-ray diffraction studies indicate significant conformational differences between the two observed conformers [6] [7]. The cyclopropyl groups adopt approximately perpendicular orientations, contributing to the observed disorder and providing insights into the conformational flexibility of this molecular segment.

Structural Parameters and Bond Lengths

Detailed crystallographic analysis has revealed precise bond lengths, angles, and dihedral angles for betaxolol [6] [7]. The molecular geometry exhibits some distortion caused by crystal packing forces, particularly in the cyclopropyl region where orbital interactions influence the spatial arrangement.

The two molecular geometries identified by single-crystal X-ray diffraction have been validated through density functional theory calculations at the B3LYP/6-31G(d,p) level [6]. Both conformers retain their distinct characteristics upon geometry optimization, despite some dihedral relaxation during the computational process.

Natural Bond Orbital analysis of the electronic structure reveals that the different conformations observed in the solid state result from specific interactions involving oxygen lone pairs in the cyclopropylmethoxy fragment [6] [7]. These stabilizing interactions contribute to the energetic preference for particular conformational arrangements.

X-Ray Diffraction Studies

Experimental Conditions and Data Collection

X-ray diffraction measurements have been performed using Oxford Diffraction Excalibur diffractometers with Mo-Kα radiation [5]. Variable temperature studies spanning 100 K to 300 K have provided insights into thermal behavior and structural stability across different temperature regimes.

The diffraction data collection strategies have employed rotation methods with appropriate exposure times and rotation ranges to ensure complete data coverage [18]. Careful attention to radiation damage has been essential, particularly for samples containing sensitive functional groups susceptible to X-ray induced degradation.

Crystal quality assessment has involved examination of reflection profiles, mosaicity measurements, and evaluation of systematic absences to confirm space group assignments [18]. The high-quality diffraction data has enabled precise determination of atomic positions and reliable modeling of disorder components.

Phase Transition Characterization

Thermal analysis combined with X-ray diffraction has identified phase transitions in betaxolol at specific temperatures [6] [8]. A notable phase transition occurs at 67.49°C, corresponding to reorganization of the crystal lattice and changes in molecular packing arrangements [6].

The phase transition behavior reflects the dynamic nature of intermolecular interactions in the betaxolol crystal lattice [8] [5]. Different polymorphic forms exhibit distinct thermal stabilities, with some forms representing metastable phases that convert to more stable arrangements upon heating.

Variable temperature powder X-ray diffraction has complemented single-crystal studies by providing information about bulk phase behavior and transition kinetics [5]. These measurements have confirmed the existence of multiple polymorphic forms and characterized their interconversion pathways.

Polymorphic Forms and Solvates

Identified Polymorphic Forms

Multiple polymorphic forms of racemic betaxolol have been identified and characterized [17] [8] [5]. The first characterized form (BE_I) was obtained from methanol:water mixtures and represents the thermodynamically stable polymorph under ambient conditions [8] [5].

A second metastable polymorph (BEII) has been characterized using thermal analysis, spectroscopic methods, and powder X-ray diffraction [8] [5]. This form exhibits a monotropic relationship with BEI, where BE_II represents the metastable phase that converts irreversibly to the stable form upon heating.

Speculation regarding a third intermediate metastable phase (BE_III) suggests the existence of additional polymorphic complexity [8] [5]. This proposed form may represent a low-ordered intermediate phase involved in the transformation between other polymorphic forms.

A fourth polymorphic form (BE_IV) has been isolated and structurally characterized, crystallizing in the monoclinic system with space group I2/a [17] [5]. This form exhibits different molecular conformations and crystal packing arrangements compared to the initial polymorph.

Structural Differences Between Polymorphs

The polymorphic forms of betaxolol exhibit significant differences in molecular conformation, particularly in the 2-hydroxy-3-(isopropylamino)-propoxy chain region [17] [5]. These conformational variations contribute to distinct crystal packing arrangements and hydrogen bonding patterns.

In polymorph BE_I, alternating hydrogen bond patterns involve both hydroxyl donors and acceptors, creating complex three-dimensional networks [17] [5]. The hydrogen bonding scheme includes R2,2(10) motifs involving both alcohol and amine functionalities.

Polymorph BEIV demonstrates different hydrogen bonding patterns, with zig-zag chains of alternating R and S molecules extending along specific crystallographic directions [17] [5]. The different rotational isomer found in BEIV represents a novel conformational arrangement not previously observed in related beta-blocker structures.

Crystallization Conditions and Polymorphic Control

The formation of specific polymorphic forms depends critically on crystallization conditions, including solvent composition, temperature, and evaporation rate [5]. Slow evaporation at reduced temperatures (3-4°C) favors formation of the metastable BEIV polymorph, while faster evaporation at room temperature produces the stable BEI form [5].

The elusive nature of certain polymorphic forms presents challenges for reproducible preparation and characterization [5]. Multiple attempts to reproduce crystallization conditions for BEIV have often resulted in formation of the thermodynamically stable BEI polymorph instead.

Solvent choice significantly influences polymorphic outcome, with methanol:water mixtures providing optimal conditions for several forms [5]. The specific volume ratios and evaporation kinetics control the nucleation and growth processes that determine the final polymorphic form obtained.

Thermal Behavior and Stability

Differential scanning calorimetry has revealed distinct thermal signatures for different polymorphic forms [8] [19]. The stable polymorph BEI exhibits a melting point of 69°C, while the metastable BEII form melts at 33°C, reflecting significant differences in lattice stability [8].

Thermal analysis indicates a two-step crystallization process during heating of certain forms, suggesting the involvement of intermediate phases or partial melting phenomena [8]. These observations support the hypothesis of complex polymorphic relationships involving multiple transition pathways.

The degree of disorder observed in betaxolol polymorphs contributes to their thermal behavior and transformation characteristics [8] [5]. Disordered regions may facilitate polymorphic transitions by providing conformational flexibility during structural rearrangements.

Stereochemical Considerations

Racemic Nature and Chirality

Betaxolol contains a single stereogenic center at the 2-propanol position, resulting in the existence of R and S enantiomers [20] [21]. The pharmaceutical preparations typically contain racemic mixtures of both enantiomers, although individual enantiomers exhibit different pharmacological activities.

The stereochemical configuration significantly influences the biological activity and pharmacokinetic properties of betaxolol enantiomers [20] [21]. S-betaxolol generally demonstrates greater beta-1 selectivity and potency compared to the R-enantiomer, motivating development of enantioselective synthetic approaches.

Crystal structures of racemic betaxolol reveal that both enantiomers coexist in the asymmetric unit or related positions within the crystal lattice [17] [5]. The hydrogen bonding patterns often involve alternating R and S molecules, creating chains or networks that incorporate both stereoisomers.

Configurational Stability

The stereochemical integrity of betaxolol remains stable under normal synthetic and storage conditions [20]. The absence of readily epimerizable functional groups adjacent to the stereogenic center ensures retention of stereochemical purity throughout synthetic manipulations.

Thermal stability studies have demonstrated that betaxolol enantiomers maintain their configurational integrity at elevated temperatures for extended periods [20]. Samples remain stable for at least seven days at 70°C without detectable racemization or stereochemical degradation.

The robust stereochemical stability facilitates development of enantioselective synthetic routes and enables preparation of enantiomerically pure materials for biological evaluation [20] [21]. This stability also supports pharmaceutical formulation and storage requirements.

Enantiomeric Purity and Resolution

Analytical Methods for Enantiomeric Analysis

High-performance liquid chromatography using chiral stationary phases has been developed for separation and quantification of betaxolol enantiomers [20]. Teicoplanin macrocyclic antibiotic chiral stationary phases (Chirobiotic T) provide baseline resolution with fluorescence detection at excitation/emission wavelengths of 275/305 nanometers [20].

The polar ionic mobile phase consists of methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) and enables complete separation with retention times of 11.3 and 12.6 minutes for S- and R-betaxolol, respectively [20]. Linear response extends over the range of 10-500 nanograms per milliliter with detection limits of 5 nanograms per milliliter.

Alternative chiral separation methods employ cellulose-based chiral stationary phases with normal-phase solvent systems [20]. These approaches provide complementary selectivity and enable method development flexibility for different analytical requirements.

Kinetic Resolution Strategies

Jacobsen's hydrolytic kinetic resolution represents a powerful approach for obtaining enantiomerically pure betaxolol [21] [22]. This method employs chiral cobalt-salen catalysts to achieve stereoselective hydrolysis of racemic epoxide intermediates [21] [22].

The kinetic resolution process utilizes racemic 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane as the substrate, with Jacobsen catalyst (R,R)-salen Co(III)OAc catalyzing stereoselective ring opening with water in isopropanol [22]. The resolution provides access to enantiomerically enriched epoxide intermediates that serve as precursors for both betaxolol enantiomers.

Optimization of reaction conditions, including catalyst loading, water equivalents, and temperature, enables achievement of high enantiomeric excesses while maintaining practical reaction rates [21] [22]. The methodology has been successfully applied to multi-gram scale preparations with consistent stereochemical outcomes.

Enantiomeric Excess Determination

Enantiomeric excess measurements employ chiral chromatographic analysis with validated methodology [20] [13]. The analytical procedures demonstrate excellent precision and accuracy, with relative standard deviations typically below 2% for both enantiomers.

Recovery studies from pharmaceutical formulations demonstrate that the analytical methods provide reliable quantification in the presence of excipients and formulation components [20]. Benzalkonium chloride and other preservatives do not interfere with enantiomeric determinations, confirming method specificity.

The validated analytical approaches support process development and quality control for enantioselective synthetic routes [20] [13]. These methods enable monitoring of stereochemical purity throughout synthetic sequences and during stability studies.

Chiral Epichlorohydrin Derivatives

Enzymatic Approaches to Chiral Epichlorohydrin

The preparation of chiral epichlorohydrin represents a key strategy for accessing enantiomerically pure betaxolol [23] [24]. Enzymatic approaches offer advantages in terms of selectivity and environmental compatibility compared to traditional chemical resolution methods.

Haloalcohol dehalogenase enzymes catalyze enantioselective biotransformation of prochiral 1,3-dichloro-2-propanol to produce chiral epichlorohydrin [23] [24]. This biocatalytic approach provides access to either enantiomer depending on the specific enzyme employed and reaction conditions.

Two-step biocatalysis combining haloalcohol dehalogenase and epoxide hydrolase enables production of R-epichlorohydrin from 1,3-dichloro-2-propanol in two-phase systems [24]. The biphasic reaction conditions facilitate product extraction and enzyme recycling while maintaining high enantioselectivity.

Chemical Resolution Methods

Chemical resolution of racemic epichlorohydrin derivatives employs chiral auxiliaries or resolving agents to achieve enantiomeric separation [23]. These approaches often require stoichiometric quantities of chiral reagents and may involve multiple purification steps.

Asymmetric synthesis strategies utilize chiral starting materials or catalysts to directly access enantiomerically enriched epichlorohydrin derivatives [23]. These methods avoid the inherent 50% yield limitation of classical resolution approaches while providing high stereochemical control.

The development of efficient routes to chiral epichlorohydrin has broad implications for pharmaceutical synthesis, as this intermediate serves in the preparation of numerous biologically active compounds beyond betaxolol [23]. The methodologies developed for betaxolol synthesis contribute to a broader toolkit for chiral pharmaceutical synthesis.

Integration with Betaxolol Synthesis

The incorporation of chiral epichlorohydrin derivatives into betaxolol synthetic routes requires careful consideration of reaction conditions and stereochemical stability [12] [13]. The nucleophilic ring opening of chiral epoxides with isopropylamine must proceed with complete retention of configuration to preserve enantiomeric purity.

Reaction optimization studies have identified methanol as an optimal solvent for the amination reaction, providing good solvation of both reactants while maintaining stereochemical integrity [12] [13]. Temperature control and reaction time optimization ensure complete conversion while minimizing side reactions that could compromise enantiomeric purity.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.81 (LogP)

2.4

Appearance

Melting Point

70 - 72 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Betaxolol is a racemic mixture and selective beta-1 adrenergic receptor antagonist with antihypertensive and anti-glaucoma activities and devoid of intrinsic sympathomimetic activity. Betaxolol selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. When applied topically in the eye, this agent reduces aqueous humor secretion and lowers the intraocular pressure (IOP). In addition, betaxolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AB - Beta blocking agents, selective

C07AB05 - Betaxolol

S - Sensory organs

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01ED - Beta blocking agents

S01ED02 - Betaxolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Betamethasone_valerate

Biological Half Life

Use Classification

Dates

Betaxolol-loaded niosomes integrated within pH-sensitive in situ forming gel for management of glaucoma

Ayat Allam, Mahmoud Elsabahy, Mahmoud El Badry, Nermin E ElerakyPMID: 33609725 DOI: 10.1016/j.ijpharm.2021.120380

Abstract

Blindness and impaired vision are considered as the most troublesome health conditions leading to significant socioeconomic strains. The current study focuses on development of nanoparticulate systems (i.e., niosomes) as drug vehicles to enhance the ocular availability of betaxolol hydrochloride for management of glaucoma. Betaxolol-loaded niosomes were further laden into pH-responsive in situ forming gels to further extend precorneal retention of the drug. The niosomes were evaluated in terms of vesicle size, morphology, size distribution, surface charge and encapsulation efficiency. The optimized niosomes, comprised of Span® 40 and cholesterol at a molar ratio of 4:1, displayed particle size of 332 ± 7 nm, zeta potential of -46 ± 1 mV, and encapsulation efficiency of 69 ± 5%. The optimal nanodispersion was then incorporated into a pH-triggered in situ forming gel comprised of Carbopol® 934P and hydroxyethyl cellulose. The formed gels were translucent, pseudoplastic, mucoadhesive, and displayed a sustained in vitro drug release pattern. Upon instillation of the betaxolol-loaded niosomal gel into rabbits' eyes, a prolonged intraocular pressure reduction and significant enhancement in the relative bioavailability of betaxolol (280 and 254.7%) in normal and glaucomatous rabbits, were attained compared to the marketed eye drops, respectively. Hence, the developed pH-triggered nanoparticulate gelling system might provide a promising carrier for ophthalmic drug delivery and for improved augmentation of glaucoma.Betaxolol: A comprehensive profile

Majed J Al-Wadei, Ahmed H Bakheit, Alaa A-M Abdel-Aziz, Tanveer A WaniPMID: 33461701 DOI: 10.1016/bs.podrm.2020.07.002

Abstract

Betaxolol is a relatively cardioselective β-adrenoceptor blocking drug, with no partial agonist (intrinsic sympathomimetic) activity and weak membrane-stabilizing (local anesthetic) activity. Betaxolol selectively and competitively binds to and blocks beta-1 (β1) adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. When applied topically in the eye, this agent reduces aqueous humor secretion and lowers the intraocular pressure (IOP). In addition, betaxolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels. Betaxolol (S)-(-)-enantiomer shows higher pharmacological activity. This chapter provides a complete review of nomenclature, physiochemical properties, methods of preparation, identification techniques and various qualitative and quantitative analytical techniques as well as pharmacology of betaxolol. In addition, the chapter also includes review of several methods for enantiomeric separation betaxolol using chromatographic techniques.Betaxolol, Brimonidin and Carteolol in the Therapy of Normal-Tension Glaucoma

J Lešták, M Fůs, I Weissová, K MarešováPMID: 33126804 DOI: 10.31348/2020/17

Abstract

The purpose of the study was to evaluate influence of betaxolol, brimonidine and carteolol in the progression of the visual field defects during time at patients with normotensive glaucoma (NTG).This study included (60 eyes of) 30 patients with NTG. First group consisted of 20 eyes of 10 patients of the average age of 58.5 years, who were treated by betaxolol. Second group also consisted of 20 eyes of 10 patients of the average age of 62.6 years and they were treated by brimonidine. Third group had the same count of the eyes and patients, the average age was 61.1 years and these patients were treated by carteolol. Diagnose of NTG was based on the comprehensive ophthalmological examination including electroretinography and visual evoked potentials. Visual fields were examined by fast threshold glaucoma test using Medmont M700 device. We compared pattern defect (PD) in the visual field for 3 years. The including criteria were: similar visual field findings at the beginning of the study, stable eye therapy (treatment was not changed during the study), uncorrected or best corrected (up to +-3 D) visual acuity of 1,0 of ETDRS, intraocular pressure between 10-15 mm Hg, if present, then compensated cardiovascular disease, no other internal or neurological disorders.

We didnt notice any statistically important difference of PD. The study revealed that brimonidin (p=0,99) and betaxolol (p = 0,81) had the best effect.

Local therapy of betaxolol, brimonidine and carteolol has an essential clinical value in normotensive glaucoma. All the mentioned treatments had a protective effect on the visual field. However, local side-effects of brimonidinu are a question.

Design of circular-ring film embedded contact lens for improved compatibility and sustained ocular drug delivery

Yidan Wei, Yingli Hu, Xin Shen, Xin Zhang, Jian Guan, Shirui MaoPMID: 33059003 DOI: 10.1016/j.ejpb.2020.09.010

Abstract

Contact lenses are ideal medical devices to sustain the release of ophthalmic drugs. However, the incorporation of drug loaded system can cause visual obstruction and poor oxygen/light permeability which restrict the application of contact lens for long-term wearing. Inspired by the physiological structure of our human eyes, we assume a circular-ring type inner layer embedded CLs might be a good solution to address the above-mentioned problems. In this study, taking betaxolol hydrochloride (BH) as a model drug, its complex with ion exchange resin was used as a carrier for adjusting drug loading amount, which is being dispersed into circular-ring shape Eudragit® S100 film as an inner layer, silicone-based hydrogel as the outer layer. Influence of resin particle size and drug/S100 ratio on drug release profiles was investigated. It was demonstrated that using resin as a carrier can not only increase drug loading amount but also sustain drug release, with the drug release rate well-tuned by either changing particle size of the resin or S100 ratio. Meanwhile S100 can well function as a pH-triggered drug release matrix, with limited drug leakage in the storage medium. Light transmittance of over 97% was achieved in the novel circular-ring layer-embedded CLs. Oxygen permeability coefficient (Dk) of the circular-ring film embedded CLs was 31.1 ± 3.7 barrer, similar to that of pure CLs. The sustained drug release behavior of this circular-ring embedded CLs was also well demonstrated in vivo. A level A IVIVC between in vitro drug release and in vivo drug concentration in tear fluid of the circular-ring embedded CLs was established. In conclusion, this circular-ring embedded contact lens is very promising for ophthalmic drug delivery with enhanced compatibility, sustained and pH triggered drug release characteristics.Topical ocular pharmacokinetics and bioavailability for a cocktail of atenolol, timolol and betaxolol in rabbits

Anam Fayyaz, Veli-Pekka Ranta, Elisa Toropainen, Kati-Sisko Vellonen, Annika Valtari, Jooseppi Puranen, Marika Ruponen, Iain Gardner, Arto Urtti, Masoud Jamei, Eva M Del AmoPMID: 32946960 DOI: 10.1016/j.ejps.2020.105553

Abstract

Ocular bioavailability after eye drops administration is an important, but rarely determined, pharmacokinetic parameter. In this study, we measured the pharmacokinetics of a cocktail of three beta blockers after their topical administration into the albino rabbit eye. Samples from aqueous humour were analysed with LC-MS/MS. The pharmacokinetic parameters were estimated using compartmental and non-compartmental analyses. The ocular bioavailability was covering broad range of values: atenolol (0.07 %), timolol (1.22%, 1.51%) and betaxolol (3.82%, 4.31%). Absolute ocular bioavailability presented a positive trend with lipophilicity and the values showed approximately 60-fold range. The generated data enhances our understanding for ocular pharmacokinetics of drugs and may be utilized in pharmacokinetic model building in ophthalmic drug development.Using betaxolol for the prevention of paronychia induced by epidermal growth factor receptor inhibitors: a case-control cohort study

Chun-Wei Lu, Ting-Ya Wang, Chi-Feng Yen, Kang-Hua Chen, Chiao-En Wu, Chih-Liang Wang, Ping-Chih Hsu, Yueh-Fu Fang, Shih-Hong Li, How-Wen Ko, Li-Chuan Tseng, Feng-Ya Shih, Yu-Jr Lin, Mei-Jun Chen, Chun-Bing Chen, Jong-Hwei Su Pang, Wen-Hung Chung, Yu-Shien KoPMID: 32975313 DOI: 10.1111/ijd.15099

Abstract

High rates of posttreatment discomfort, infection, recurrence, and increased time to return to work have been noted after nail plate avulsion resulting from epidermal growth factor receptor tyrosine kinase inhibitor(EGFR-TKI)-induced paronychia, which may even interrupt the course of treatment for EGFR-TKI therapy. Thus, we conducted this study to determine how effectively a topical β-blocker, betaxolol, prevents EGFR-TKI-induced paronychia.This case-control cohort study included a total of 131 non-small-cell lung cancer patients. The prevention group comprised 40 patients treated with topical betaxolol 0.25% solution to prevent paronychia while they received EGFR-TKI therapy. The control group comprised 91 patients who did not preventively use topical betaxolol 0.25% solution while receiving EGFR-TKI therapy. The patients' age, gender, antineoplastic regimen, duration of antineoplastic treatment before the appearance of lesions, number of involved digits (fingernails or toenails) with lesions, grading of paronychia, and pain score were recorded.

In terms of the cumulative incidence of paronychia, significant differences (P < 0.01) were noted at both the 2nd and 3rd months after starting EGFR-TKIs. Furthermore, the average visual analogue scale scores were 3.125 and 6.29 in the prevention group and control group, respectively (P < 0.01). The average grades of paronychia were 1.5 and 2.12 in the prevention group and control group, respectively (P < 0.01). The average numbers of involved digits were 2.25 (range: 1-5 digits) in the prevention group and 3.03 (range: 1-7) in the control group (P = 0.07).

Preventively using topical betaxolol can significantly decrease the incidence, VAS score, and grading of EGFR-TKI-induced paronychia.

Comparison of thermosensitive in situ gels and drug-resin complex for ocular drug delivery: In vitro drug release and in vivo tissue distribution

Yidan Wei, Conghao Li, Qiang Zhu, Xin Zhang, Jian Guan, Shirui MaoPMID: 32112932 DOI: 10.1016/j.ijpharm.2020.119184

Abstract

Conventional ophthalmic eye drops are limited by their rapid elimination rate and short time of action. Ion exchange resin has been used to achieve sustained ocular drug delivery but the high selectivity of drug molecules restricts its broad application. In situ gel system seems to be a good strategy to address these problems but the influence of in situ gel type on the sustained release behavior and tissue distribution after ocular application is unclear. Therefore, in this study, using betaxolol hydrochloride as a model drug, poloxamer 407 and methylcellulose as the carriers, two thermosensitive in situ gel systems were prepared and characterized. Influence of formulation composition type and concentration on in vitro drug release was studied. Tissue distribution after ocular delivery of two different thermosensitive in situ gels was studied and compared with commercial BH eye drop (Betoptic S®). In vitro studies demonstrated that addition of 4% HPMC 606W in 15% P407 solution and 5% PEG4000 in 2% MC solution obtained gels with appropriate gelation temperature and similar sustained drug release rate. In vivo tissue distribution study indicated that they presented similar drug concentration in cornea, iris-ciliary and aqueous humor irrespective of gel type, with higher drug concentration achieved after 4 h compared to the commercial resin suspension eye drops. The AUC and MRT of the two in situ gel eye drops were 2 times higher than that of the commercial resin suspension eye drops in cornea. In conclusion, the two thermosensitive in situ gels have prolonged drug release after ocular drug delivery compared with ion exchange resin eye drops, implying their potential applications in clinic with broad drug adoptability.Effects of topical administration of tafluprost and combination of tafluprost and timolol or tafluprost and betaxolol on Schirmer tear test, intraocular pressure, and pupil size in clinically healthy dogs

Armin Shokoohimand, Farnoosh Arfaee, Ahmad Asghari, Ehsan KhaksarPMID: 32504308 DOI: 10.1007/s10792-020-01439-9

Abstract

The aim of this study was to evaluate the effects of 0.0015% preservative-free (PF) tafluprost alone and in combination with 0.5% timolol maleate or 0.5% betaxolol HCl on Schirmer tear test (STT), intraocular pressure (IOP), and pupil diameter (PD) in clinically normal dogs.Twenty-one healthy adult castrated male cross-bred dogs were used in this study. Dogs were randomly divided into three groups. The first group received one drop of (PF) tafluprost (Taf), in a randomly selected eye. The second group received one drop of (PF) tafluprost plus one drop of timolol maleate (Taf-Tim), and the last group received one drop of (PF) tafluprost plus one drop of betaxolol HCl, (Taf-Bet). In all groups, the fellow eyes were served as control and received one drop of saline as a placebo. IOP, STT, and PD measurements were performed at the baseline and every 30 min for the first 2 h, every 2 h for the next 10 h, and at 24 h and 36 h post-instillation (PI).

In all groups, significant differences in IOP values were observed between treated and untreated eyes (Taf: p < 0.001, Taf-Tim: p = 0.014, Taf-Bet: p = 0.008). The maximum reduction in mean IOP after unilateral administration of Taf, Taf-Tim, and Taf-Bet was 8.3 mmHg, 10.7 mmHg, and 13 mmHg, respectively. No significant differences in STT values were observed between treated and untreated eyes at any time points. In all groups, significant differences in PD values were observed between treated and untreated eyes in all time points except the baseline and 36 h post-drug instillation (p < 0.001).

Tafluprost alone or in combination with timolol and betaxolol was able to reduce intraocular pressure. The greatest effect of the drugs occurred 6 and 8 h PI. The present study revealed that the combination of tafluprost/betaxolol is more potent in decreasing IOP than tafluprost alone or a combination of tafluprost/timolol in healthy dogs.

Incorporation of ion exchange functionalized-montmorillonite into solid lipid nanoparticles with low irritation enhances drug bioavailability for glaucoma treatment

Shuo Liu, Xinyue Han, Hanyu Liu, Yawen Zhao, Huamei Li, Ilva D Rupenthal, Zhufen Lv, Yanzhong Chen, Fan Yang, Qineng Ping, Yufang Pan, Dongzhi HouPMID: 32347126 DOI: 10.1080/10717544.2020.1756984

Abstract

Montmorillonite-loaded solid lipid nanoparticles with good biocompatibility, using Betaxolol hydrochloride as model drug, were prepared by the melt-emulsion sonication and low temperature-solidification methods and drug bioavailability was significantly improved in this paper for the first time to application to the eye. The appropriate physical characteristics were showed, such as the mean particle size, Zeta potential, osmotic pressure, pH values, entrapping efficiency (EE%) and drug content (DC%), all showed well suited for possible ocular application.release experiment indicated that this novel system could continuously release 57.83% drugs within 12 h owing to the dual drug controlled-release effect that was achieved by ion-exchange feature of montmorillonite and structure of solid lipid nanoparticles. Low irritability and good compatibility of nanoparticles were proved by both CAM-TBS test and cytotoxicity experiment. We first discovered from the results of Rose Bengal experiment that the hydrophilicity of the drug-loaded nanoparticles surface was increased during the loading and releasing of the hydrophilic drug, which could contribute to prolong the ocular surface retention time of drug in the biological interface membrane of tear-film/cornea. The results of

pharmacokinetic and pharmacodynamics studies further confirmed that increased hydrophilicity of nanoparticles surface help to improve the bioavailability of the drug and reduce intraocular pressure during administration. The results suggested this novel drug delivery system could be potentially used as an in situ drug controlled-release system for ophthalmic delivery to enhance the bioavailability and efficacy.

Identification of therapeutics that target eEF1A2 and upregulate utrophin A translation in dystrophic muscles

Christine Péladeau, Nadine Adam, Lucas M Bronicki, Adèle Coriati, Mohamed Thabet, Hasanen Al-Rewashdy, Jason Vanstone, Alan Mears, Jean-Marc Renaud, Martin Holcik, Bernard J JasminPMID: 32332749 DOI: 10.1038/s41467-020-15971-w